molecular formula C11H8FNO4S B2830391 1-(3-Fluorosulfonyloxyphenyl)-2-oxopyridine CAS No. 2411248-86-5

1-(3-Fluorosulfonyloxyphenyl)-2-oxopyridine

Cat. No.: B2830391
CAS No.: 2411248-86-5
M. Wt: 269.25
InChI Key: VXKBCRVTPLXVKO-UHFFFAOYSA-N
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Description

1-(3-Fluorosulfonyloxyphenyl)-2-oxopyridine is a compound of significant interest in the field of organic chemistry. This compound features a pyridine ring substituted with a fluorosulfonyloxyphenyl group, making it a valuable entity for various chemical reactions and applications. The presence of both fluorine and sulfonyl groups imparts unique chemical properties to the compound, making it a subject of extensive research.

Preparation Methods

One common method involves the use of fluorosulfonyl radicals, which are generated from suitable precursors and then reacted with the phenyl ring . The resulting intermediate is then coupled with a pyridine derivative under controlled conditions to yield the final product. Industrial production methods often employ similar strategies but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-Fluorosulfonyloxyphenyl)-2-oxopyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for modifying the sulfonyl group. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 1-(3-Fluorosulfonyloxyphenyl)-2-oxopyridine exerts its effects is primarily through its interaction with specific molecular targets. The fluorosulfonyloxy group can form strong interactions with various biological molecules, influencing their activity and function. The compound’s ability to undergo various chemical reactions also allows it to modify biological pathways, making it a versatile tool in both research and therapeutic applications .

Comparison with Similar Compounds

1-(3-Fluorosulfonyloxyphenyl)-2-oxopyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the fluorosulfonyloxy group with the pyridine ring, providing a distinct set of chemical and biological properties that are not found in other compounds.

Properties

IUPAC Name

1-(3-fluorosulfonyloxyphenyl)-2-oxopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO4S/c12-18(15,16)17-10-5-3-4-9(8-10)13-7-2-1-6-11(13)14/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKBCRVTPLXVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)C2=CC(=CC=C2)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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